4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole
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Overview
Description
4-[4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction requires a palladium catalyst, a boron reagent, and specific reaction conditions such as temperature and solvent choice to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new aromatic ring or functional group.
Scientific Research Applications
4-[4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 4-[4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER apart from these similar compounds is its combination of multiple functional groups and aromatic rings, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C27H27BrN2O4 |
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Molecular Weight |
523.4 g/mol |
IUPAC Name |
4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C27H27BrN2O4/c1-17-6-8-18(9-7-17)16-30-27(20-11-13-22(32-3)24(15-20)34-5)25(28)26(29-30)19-10-12-21(31-2)23(14-19)33-4/h6-15H,16H2,1-5H3 |
InChI Key |
BGCIQMYSMPOFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)Br)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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